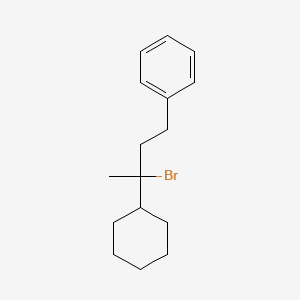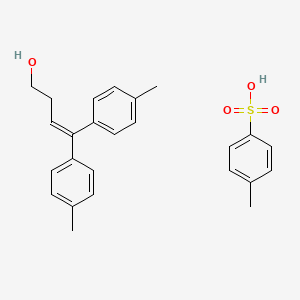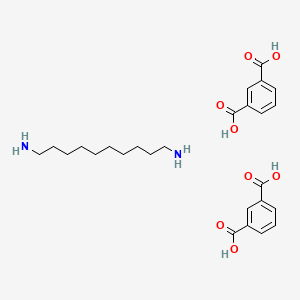
Benzene-1,3-dicarboxylic acid;decane-1,10-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene-1,3-dicarboxylic acid;decane-1,10-diamine is a compound formed by the combination of benzene-1,3-dicarboxylic acid and decane-1,10-diamine. . Decane-1,10-diamine is a long-chain aliphatic diamine. The combination of these two compounds results in a molecule that has applications in various fields, including materials science and chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,3-dicarboxylic acid;decane-1,10-diamine typically involves the reaction between benzene-1,3-dicarboxylic acid and decane-1,10-diamine. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) under controlled temperature and pH conditions . The reaction may involve the formation of amide bonds between the carboxyl groups of benzene-1,3-dicarboxylic acid and the amine groups of decane-1,10-diamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification, crystallization, and drying to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene-1,3-dicarboxylic acid;decane-1,10-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acid derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Benzene-1,3-dicarboxylic acid;decane-1,10-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of benzene-1,3-dicarboxylic acid;decane-1,10-diamine involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and other intermolecular interactions. These interactions can affect the structure and function of the target molecules, leading to various effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalic acid (1,2-benzenedicarboxylic acid): Another isomer of benzenedicarboxylic acid with different properties and applications.
Terephthalic acid (1,4-benzenedicarboxylic acid): The third isomer of benzenedicarboxylic acid, commonly used in the production of polyethylene terephthalate (PET) plastics.
Uniqueness
Benzene-1,3-dicarboxylic acid;decane-1,10-diamine is unique due to its specific combination of aromatic and aliphatic components, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in materials science and other fields .
Eigenschaften
CAS-Nummer |
502476-19-9 |
|---|---|
Molekularformel |
C26H36N2O8 |
Molekulargewicht |
504.6 g/mol |
IUPAC-Name |
benzene-1,3-dicarboxylic acid;decane-1,10-diamine |
InChI |
InChI=1S/C10H24N2.2C8H6O4/c11-9-7-5-3-1-2-4-6-8-10-12;2*9-7(10)5-2-1-3-6(4-5)8(11)12/h1-12H2;2*1-4H,(H,9,10)(H,11,12) |
InChI-Schlüssel |
YQHDNDJJIDONMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCCCCN)CCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


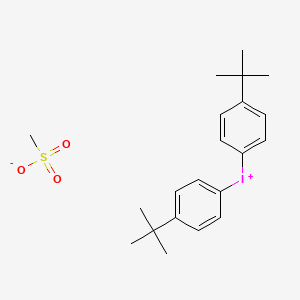
![2-Piperidinone, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14223541.png)

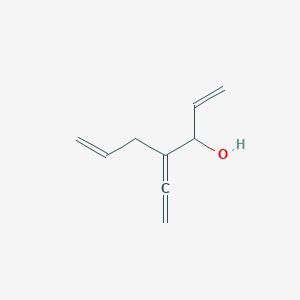
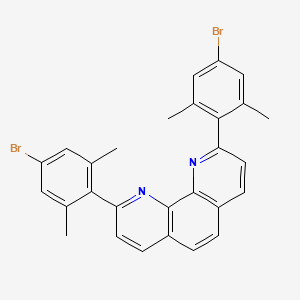
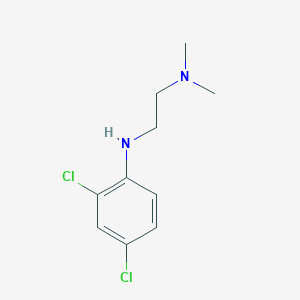
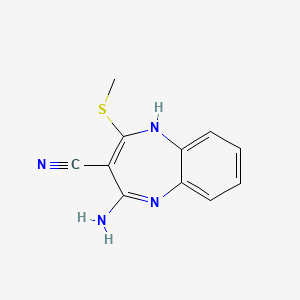
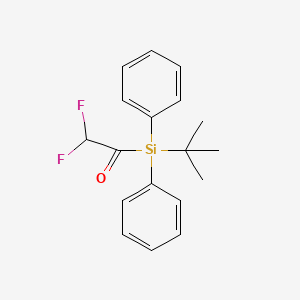
![2-[(2-{[2-(Chloromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14223595.png)
![(1R,2R,5R,6R)-9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B14223603.png)
![N,N'-[4,5-Dichloro-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B14223605.png)
![2-Hydroxy-1-[(prop-2-en-1-yl)oxy]propane-1-sulfonic acid](/img/structure/B14223606.png)
